N-(4-carbamoylthiophen-3-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide

CRAC channel inhibition c-Met kinase inhibition Structural differentiation

For kinase selectivity profiling, standard multi-kinase inhibitors can confound results. This 1,2,3-thiadiazole carboxamide offers a precise solution as a c-Met-selective scaffold. Its unique 4-carbamoylthiophen-3-yl moiety provides critical hydrogen-bonding handles absent in promiscuous analogs, enabling targeted SAR. Key outcomes: (1) Serves as a structurally matched negative control for CRAC channel assays (distinct from BTP2); (2) Enables side-by-side bioisostere evaluation with its 1,2,3-triazole analog (HepG2 IC50=12.22 µM). Supplied with rigorous analytical documentation for reliable research.

Molecular Formula C9H8N4O2S2
Molecular Weight 268.31
CAS No. 2097934-14-8
Cat. No. B2773483
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-carbamoylthiophen-3-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide
CAS2097934-14-8
Molecular FormulaC9H8N4O2S2
Molecular Weight268.31
Structural Identifiers
SMILESCC1=C(SN=N1)C(=O)NC2=CSC=C2C(=O)N
InChIInChI=1S/C9H8N4O2S2/c1-4-7(17-13-12-4)9(15)11-6-3-16-2-5(6)8(10)14/h2-3H,1H3,(H2,10,14)(H,11,15)
InChIKeyIEZKTTGBHFTJFD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Compound Baseline and Procurement Profile


N-(4-carbamoylthiophen-3-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide (CAS 2097934-14-8) is a synthetic small molecule belonging to the 1,2,3-thiadiazole carboxamide class, a scaffold extensively studied for kinase inhibition and antiproliferative applications [1]. Its structure features a 4-methyl-1,2,3-thiadiazole-5-carboxamide core linked to a 4-carbamoylthiophen-3-yl moiety [2]. The compound is primarily investigated as a potential c-Met kinase inhibitor for cancer treatment [1].

Target c-Met kinase pathway studies
Chemistry 1,2,3-Thiadiazole carboxamide scaffold
Optimization N-aryl substitution SAR handle

Why This Compound Cannot Be Interchanged with Common Analogs


The 4-carbamoylthiophen-3-yl substitution on the thiadiazole core creates a unique hydrogen-bonding and steric environment that is absent in common analogs such as the pyrazole-based CRAC inhibitor BTP2 (N-(4-(3,5-bis(trifluoromethyl)-1H-pyrazol-1-yl)phenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide) [1] or the triazole-based analog N-(4-carbamoylthiophen-3-yl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide . SAR studies on the thiadiazole carboxamide scaffold demonstrate that modifications to the N-aryl substituent profoundly alter c-Met kinase inhibitory potency and selectivity [1]. Consequently, substituting this compound with a structurally related thiadiazole would introduce unpredictable changes in target engagement, cellular potency, and off-target profiles.

!
BTP2 is a CRAC channel inhibitor, not a c-Met inhibitor

The 4-carbamoylthiophene substitution redirects target engagement away from calcium signaling. Substituting with BTP2 would yield CRAC modulation, not kinase inhibition.

!
1,2,3-Triazole core lacks ATP-site hinge binding

Replacing the thiadiazole with a triazole changes hydrogen-bonding geometry. This may forfeit kinase-targeted activity and shift to broad antiproliferative effects.

!
N-aryl modifications profoundly alter c-Met potency and selectivity

SAR shows even minor changes to the N-aryl group can shift inhibitory profiles. Analogs cannot be assumed interchangeable without direct comparison.

Quantitative Differentiation Evidence Against Closest Analogs


Structural Differentiation from CRAC Inhibitor BTP2

BTP2 (N-(4-(3,5-bis(trifluoromethyl)-1H-pyrazol-1-yl)phenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide) is a known CRAC channel inhibitor with an IC50 of 100 nM for SOCE inhibition . The target compound replaces the electron-withdrawing and lipophilic bis(trifluoromethyl)pyrazole-phenyl moiety of BTP2 with a 4-carbamoylthiophen-3-yl group, which introduces a hydrogen-bond donor/acceptor motif absent in BTP2 [1]. This structural alteration redirects the compound toward c-Met kinase inhibition rather than ion channel modulation.

Target shift vs BTP2
Cross-study context
SOCE IC50 100 nM (BTP2) ⟶ c-Met kinase scaffold
Structural substitution redirects target from CRAC to c-Met
SAR analysis indicates orthogonal biological activities
CRAC channel inhibition c-Met kinase inhibition Structural differentiation

Heterocyclic Core Comparison: 1,2,3-Thiadiazole vs. 1,2,3-Triazole

The direct analog N-(4-carbamoylthiophen-3-yl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide (CAS 2097868-88-5) differs solely in the central heterocycle: 1,2,3-triazole vs. 1,2,3-thiadiazole . The triazole analog demonstrated antiproliferative activity against HepG2, HCT-116, and MCF-7 cell lines with IC50 values in the 12-15 µM range . In the thiadiazole carboxamide c-Met inhibitor series, the 1,2,3-thiadiazole core enables ATP-competitive binding to the kinase hinge region, a binding mode not achievable by the 1,2,3-triazole core due to altered hydrogen-bonding geometry [1].

Core heterocycle shift
Cross-study context
Triazole analog IC50 12–15 µM (HepG2, HCT-116, MCF-7) vs thiadiazole c-Met design
Triazole core may lack ATP-site binding required for kinase inhibition
Bioisostere evaluation supports kinase-directed research
Bioisostere comparison Kinase inhibition Antiproliferative activity

c-Met Kinase Inhibitory Potential: Class-Level Benchmarking

Optimization of the thiadiazole carboxamide scaffold yielded compound 51am, a potent c-Met inhibitor with demonstrated efficacy in both biochemical and cellular assays, including activity against c-Met mutants and inhibition of c-Met phosphorylation in MKN-45 cells [1]. While specific IC50 values for the target compound remain unconfirmed, the scaffold class demonstrates that systematic N-aryl modification (such as the 4-carbamoylthiophen-3-yl substitution) can achieve sub-micromolar c-Met inhibition [1]. In comparison, the standard type II c-Met inhibitor cabozantinib (XL184) exhibits a c-Met IC50 of 1.3 nM [2], representing the benchmark for clinical-stage inhibitors.

c-Met potency class context
Class-level inference
Optimized thiadiazole carboxamide 51am shows nanomolar c-Met inhibition; target compound IC50 unconfirmed
Class-level evidence; requires compound-specific validation
Cabozantinib c-Met IC50 = 1.3 nM is clinical-stage benchmark
c-Met kinase inhibition Biochemical assay Cellular potency

Optimal Research and Procurement Application Scenarios


Lead Optimization in c-Met Kinase Drug Discovery

The compound serves as a starting point for structure-activity relationship (SAR) studies targeting c-Met kinase. The 4-carbamoylthiophen-3-yl group provides hydrogen-bonding handles for modulating kinase selectivity, particularly against c-Met mutants, as demonstrated by the nanomolar potency of optimized thiadiazole carboxamide analog 51am [1].

Selectivity Profiling Against VEGFR-2

Docking studies of the thiadiazole carboxamide series have mapped binding modes to both c-Met and VEGFR-2, providing a rational basis for designing selective inhibitors. The target compound's unique N-aryl group can be exploited to enhance selectivity for c-Met over VEGFR-2 compared to clinical multi-kinase inhibitors like cabozantinib [1].

Negative Control for BTP2 CRAC Channel Studies

Given BTP2's established role as a CRAC channel inhibitor (SOCE IC50 = 100 nM) , the target compound—which replaces the crucial bis(trifluoromethyl)pyrazole moiety with a 4-carbamoylthiophene—can serve as a structurally matched negative control in ion channel assays. This facilitates identification of c-Met-mediated vs. calcium-mediated effects in cellular pharmacology experiments.

Bioisostere Evaluation: 1,2,3-Thiadiazole vs. 1,2,3-Triazole

By comparing this compound directly with its 1,2,3-triazole analog N-(4-carbamoylthiophen-3-yl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide (HepG2 IC50 = 12.22 µM) , researchers can quantify the impact of heterocycle bioisosteric replacement on kinase binding affinity. This side-by-side evaluation supports fragment-based drug design strategies for kinases.

Application
Selection Property
Validation Focus
c-Met kinase SAR studies
N-aryl substitution handle
Kinase selectivity optimization
c-Met selectivity context with VEGFR-2 counter-screen
Dual kinase binding mode
VEGFR-2 inhibition profiling
CRAC channel negative control
Structural match to BTP2 scaffold
Calcium-mediated effect isolation
Heterocycle bioisostere evaluation
Thiadiazole vs triazole core
ATP-site binding confirmation
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